molecular formula C16H17ClN2O4 B15005863 5-Chloro-2-(3,5-dimethoxyphenoxy)-4,6-dimethylpyridine-3-carboxamide

5-Chloro-2-(3,5-dimethoxyphenoxy)-4,6-dimethylpyridine-3-carboxamide

Cat. No.: B15005863
M. Wt: 336.77 g/mol
InChI Key: XUVFRFWWEQGOBX-UHFFFAOYSA-N
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Description

5-Chloro-2-(3,5-dimethoxyphenoxy)-4,6-dimethylpyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro, dimethoxyphenoxy, and carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3,5-dimethoxyphenoxy)-4,6-dimethylpyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction of 5-chloro-2-nitroaniline with 3,5-dimethoxyphenol in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3,5-dimethoxyphenoxy)-4,6-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution; electrophilic substitution can be facilitated by Lewis acids like aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Chloro-2-(3,5-dimethoxyphenoxy)-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3,5-dimethoxyphenoxy)-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the carboxamide group in 5-Chloro-2-(3,5-dimethoxyphenoxy)-4,6-dimethylpyridine-3-carboxamide imparts unique chemical and biological properties, making it distinct from its analogs. This functional group can enhance the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C16H17ClN2O4

Molecular Weight

336.77 g/mol

IUPAC Name

5-chloro-2-(3,5-dimethoxyphenoxy)-4,6-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C16H17ClN2O4/c1-8-13(15(18)20)16(19-9(2)14(8)17)23-12-6-10(21-3)5-11(7-12)22-4/h5-7H,1-4H3,(H2,18,20)

InChI Key

XUVFRFWWEQGOBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)OC2=CC(=CC(=C2)OC)OC)C(=O)N

Origin of Product

United States

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